3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Description
This compound belongs to the benzamide class, characterized by a central benzamide core linked to a pyrimidine ring substituted with a 4-methylpiperazine group.
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-4-3-5-14(10-13)16(23)20-15-11-18-17(19-12-15)22-8-6-21(2)7-9-22/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQAHOIBCJWXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and 4-methylpiperazine.
Coupling with Benzamide: The pyrimidine derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of various cancers.
Biological Research: Used in studies to understand the role of kinases in cellular signaling pathways.
Pharmaceutical Industry: Investigated for its potential use in drug development for diseases such as leukemia.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features and Modifications
- Pyrimidine-linked benzamides: Compound 5d (): Features an ethynyl bridge between the benzamide and pyrimidine, with a trifluoromethylphenyl group. The 4-methylpiperazine is retained, but the ethynyl linkage may alter conformational flexibility compared to the target compound. Yield: 77% . ZINC01124772 (): Contains a triazole-thioether linker and phenethylamino group. The 3-methylbenzamide is conserved, but the extended substituents improve docking energy (-9.2 kcal/mol) against Mycobacterium tuberculosis RpfB protein .
Piperazine/benzothiazole hybrids ():
- 1e : Incorporates a chlorobenzyl-thioether and benzothiazole. The 4-methylpiperazine is retained, but the chlorobenzyl group enhances anti-proliferative activity (IC₅₀: 1.2–3.8 µM in HeLa cells) .
- 1f and 1g : Methoxy and benzoimidazole/oxazole substitutions increase polarity, affecting solubility and cell permeability .
Substituent Impact on Activity
Biological Activity
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N4O
- Molecular Weight : 272.35 g/mol
- CAS Number : Not specified in the search results.
This compound primarily acts as a kinase inhibitor, targeting specific kinases involved in various signaling pathways. The presence of the 4-methylpiperazine moiety is crucial for enhancing binding affinity and selectivity towards target kinases.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its efficacy against certain cancer cell lines and its mechanism of action.
In Vitro Studies
- Cell Line Efficacy :
- Selectivity :
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and a half-life conducive to therapeutic use. It is metabolized primarily through liver enzymes, which may influence its bioavailability .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Case Study 1 :
- Case Study 2 :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
